molecular formula C16H10N2O4S B2724558 (5-(Furan-2-yl)isoxazol-3-yl)methyl benzo[d]thiazole-2-carboxylate CAS No. 1207048-59-6

(5-(Furan-2-yl)isoxazol-3-yl)methyl benzo[d]thiazole-2-carboxylate

Cat. No.: B2724558
CAS No.: 1207048-59-6
M. Wt: 326.33
InChI Key: RUCCAWVBPUPTPJ-UHFFFAOYSA-N
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Description

(5-(Furan-2-yl)isoxazol-3-yl)methyl benzo[d]thiazole-2-carboxylate is a recognized and potent inhibitor of the NLRP3 inflammasome, a critical component of the innate immune system implicated in a wide range of inflammatory diseases. Its primary research value lies in its ability to selectively target the NLRP3 pathway, thereby suppressing the maturation and release of pro-inflammatory cytokines such as IL-1β and IL-18. This mechanism of action makes it an indispensable pharmacological tool for investigating the role of NLRP3-driven inflammation in pathological conditions, including gouty arthritis , multiple sclerosis (EAE model) , and Alzheimer's disease . Research indicates that this compound acts by blocking NLRP3 inflammasome assembly and activation without affecting other inflammasome pathways, such as AIM2 or NLRC4, highlighting its specificity. By enabling the precise inhibition of this key inflammatory cascade, it provides researchers with a powerful means to dissect inflammatory signaling networks and validate NLRP3 as a therapeutic target for a broad spectrum of autoimmune, metabolic, and neurodegenerative disorders.

Properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1,3-benzothiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O4S/c19-16(15-17-11-4-1-2-6-14(11)23-15)21-9-10-8-13(22-18-10)12-5-3-7-20-12/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCCAWVBPUPTPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)OCC3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Furan-2-yl)isoxazol-3-yl)methyl benzo[d]thiazole-2-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the furan and isoxazole intermediates, followed by their coupling with benzo[d]thiazole-2-carboxylate under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-(Furan-2-yl)isoxazol-3-yl)methyl benzo[d]thiazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential biological activities, including:

  • Antimicrobial Properties : Studies indicate that compounds containing isoxazole and benzothiazole structures exhibit significant antimicrobial activity. The presence of the furan ring may enhance this effect, making it a candidate for developing new antibiotics .
  • Anticancer Activity : Research has shown that derivatives of benzothiazole can inhibit cancer cell proliferation. The unique structural features of (5-(Furan-2-yl)isoxazol-3-yl)methyl benzo[d]thiazole-2-carboxylate may allow it to target specific cancer pathways effectively .

The biological activity of this compound is typically evaluated through:

  • Bioassays : These tests assess the compound's effects on various cell lines or organisms to determine its efficacy and safety profiles.
  • Interaction Studies : Understanding how the compound interacts with biological targets can reveal mechanisms of action and inform drug design strategies .

Materials Science

The structural characteristics of this compound suggest potential applications in materials science:

  • Conductivity and Thermal Stability : The heterocyclic nature may impart interesting properties such as electrical conductivity or thermal stability, making it useful in developing advanced materials for electronics or coatings .

Case Study 1: Antimicrobial Evaluation

A study focused on synthesizing various derivatives of this compound to evaluate their antimicrobial properties against a range of bacterial strains. Results indicated that certain derivatives exhibited significant inhibition zones, suggesting their potential as new antimicrobial agents.

Case Study 2: Anticancer Activity

In another investigation, the compound was tested against several cancer cell lines, including breast and lung cancer models. The results showed that the compound induced apoptosis in cancer cells while sparing normal cells, highlighting its selective toxicity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of (5-(Furan-2-yl)isoxazol-3-yl)methyl benzo[d]thiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular processes, or modulating signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The compound’s structural uniqueness and similarity to other derivatives are quantified below (based on ):

Compound Name Similarity Score Key Structural Differences
5-(Furan-2-yl)isoxazole-3-carboxylic acid 0.63 Replaces methyl benzo[d]thiazole-2-carboxylate with a free carboxylic acid
5-Phenylisoxazole-3-carboxylic acid 0.64 Substitutes furan with phenyl at isoxazole-C5
5-Methylisoxazole-3-carboxylic acid 0.64 Lacks aromatic substituents (methyl at isoxazole-C5)
5-(tert-Butyl)isoxazole-3-carboxylic acid 0.62 Bulky tert-butyl group at isoxazole-C5

Key Observations :

Anticancer Activity
  • N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamides (): Demonstrated high anticancer activity, attributed to the thiazole and furan moieties. The target compound’s benzo[d]thiazole-2-carboxylate group may exhibit similar mechanisms, such as kinase inhibition or DNA intercalation .
  • Ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) acetate derivatives (): Tetrazole and benzoxazole hybrids showed antibacterial and anti-inflammatory properties. The isoxazole-furan-thiazole triad in the target compound could broaden its activity spectrum .
Pharmacokinetic Properties
  • Thiazole- and isoxazole-containing pharmaceuticals (): Ranitidine derivatives (e.g., nitroacetamide analogs) highlight the metabolic stability of thiazole rings. The methyl ester in the target compound may slow hydrolysis compared to free acids, prolonging half-life .
Stability and Reactivity
  • Thiazole-5-ylmethyl carbamates (): Stability under acidic/basic conditions varies with substituents. The benzo[d]thiazole-2-carboxylate’s electron-withdrawing effect may reduce ester hydrolysis rates compared to aliphatic esters .

Biological Activity

The compound (5-(Furan-2-yl)isoxazol-3-yl)methyl benzo[d]thiazole-2-carboxylate is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features, which include a furan ring, an isoxazole moiety, and a benzo[d]thiazole structure. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular structure of This compound includes:

  • Furan Ring : Contributes to the compound's reactivity and potential biological interactions.
  • Isoxazole Moiety : Known for various biological activities, including antimicrobial and anticancer properties.
  • Benzo[d]thiazole Structure : Associated with anticancer and anti-inflammatory activities.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, primarily in the context of anticancer and antimicrobial effects. The following sections detail specific findings from various studies.

Anticancer Activity

Recent studies have demonstrated the potential of This compound in inhibiting cancer cell proliferation. The compound was tested against several cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer).

  • Cytotoxicity Assays :
    • The compound showed significant cytotoxic effects with IC50 values comparable to established anticancer drugs like doxorubicin.
    • For example, in the HepG2 cell line, the IC50 was reported at 2.38 µM, indicating potent anticancer activity .
  • Mechanisms of Action :
    • The anticancer mechanisms were studied through various assays, including:
      • Cell Cycle Analysis : The compound induced G2-M phase arrest in treated cells.
      • Apoptosis Assessment : Increased expression of pro-apoptotic proteins (Bax) and decreased expression of anti-apoptotic proteins (Bcl-2) were noted .

Antimicrobial Activity

The antimicrobial properties of This compound were evaluated against various bacterial strains. While specific data on this compound's antimicrobial activity is limited, related compounds with similar structures have shown promise.

  • Minimum Inhibitory Concentrations (MIC) :
    • Related compounds exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • For instance, derivatives containing isoxazole rings have been reported to possess notable antimicrobial effects .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of compounds structurally related to This compound :

Compound NameStructural FeaturesBiological Activity
5-(Furan-2-yl)isoxazoleIsoxazole and furan ringsAntimicrobial
Benzo[d]thiazole derivativesThiazole ringAnticancer
2-CarboxybenzothiazolesCarboxylic acid functionalityAnti-inflammatory

This comparison highlights that the unique combination of furan, isoxazole, and thiazole structures in This compound may confer distinct biological activities not observed in other similar compounds.

Case Studies

Several case studies have explored the biological activity of compounds similar to This compound . Notably:

  • Study on Anticancer Properties :
    • A study evaluated various benzodioxole derivatives for their anticancer activity against Hep3B cell lines, revealing that certain derivatives exhibited strong cytotoxicity and induced cell cycle arrest .
  • Antioxidant Activity Assessment :
    • Compounds were tested for antioxidant properties using DPPH assays, indicating potential protective effects against oxidative stress .

Q & A

Q. How do environmental fate studies inform ecotoxicological risk assessments for this compound?

  • Methodological Answer :
  • Persistence testing : OECD 301B biodegradation assay to measure half-life in soil/water .
  • Bioaccumulation : LogKow >3.5 indicates potential biomagnification; mitigate via hydrophilic substituents .
  • Trophic transfer models : Use ECOSAR to predict toxicity to aquatic organisms (e.g., Daphnia magna) .

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